molecular formula C14H20BClO2 B2980392 2-(2-Chloro-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1549858-71-0

2-(2-Chloro-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2980392
CAS No.: 1549858-71-0
M. Wt: 266.57
InChI Key: XMOWGNRHWXGYJL-UHFFFAOYSA-N
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Description

2-(2-Chloro-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a boron atom within a dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-chloro-4,5-dimethylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The general reaction scheme is as follows:

2-chloro-4,5-dimethylphenylboronic acid+pinacolThis compound\text{2-chloro-4,5-dimethylphenylboronic acid} + \text{pinacol} \rightarrow \text{this compound} 2-chloro-4,5-dimethylphenylboronic acid+pinacol→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate, sodium hydroxide, or cesium carbonate

    Solvent: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF)

    Temperature: Typically between 50-100°C

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

2-(2-Chloro-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Organic Synthesis: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Material Science: Utilized in the synthesis of organic electronic materials and polymers.

    Pharmaceuticals: Employed in the synthesis of biologically active molecules and drug candidates.

    Agrochemicals: Used in the development of new pesticides and herbicides.

Mechanism of Action

The mechanism of action for 2-(2-Chloro-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura reactions involves the following steps:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

    Transmetalation: The boronic ester transfers its aryl group to the palladium complex.

    Reductive Elimination: The palladium complex forms the biaryl product and regenerates the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4,5-dimethylphenylboronic acid
  • 2-Chloro-4,5-dimethylphenol
  • 2-Chloro-4,5-dimethylphenyl acetate

Uniqueness

2-(2-Chloro-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stability and reactivity in cross-coupling reactions. The presence of the dioxaborolane ring enhances its solubility and facilitates its use in various organic solvents, making it a versatile reagent in organic synthesis.

Properties

IUPAC Name

2-(2-chloro-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BClO2/c1-9-7-11(12(16)8-10(9)2)15-17-13(3,4)14(5,6)18-15/h7-8H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMOWGNRHWXGYJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1549858-71-0
Record name 2-(2-chloro-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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